3-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one
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Overview
Description
3-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a chlorinated phenoxy group, and a prop-2-enyl side chain. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated phenol reacts with a suitable leaving group on the quinazolinone core.
Attachment of the Prop-2-enyl Side Chain: The prop-2-enyl side chain can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
3-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular signaling pathways. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone: A simpler quinazolinone derivative with similar biological activities.
4-Chloroquinazoline: A chlorinated quinazoline derivative with potential therapeutic applications.
Phenoxyquinazoline: A quinazoline derivative with a phenoxy group, similar to the compound .
Uniqueness
3-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one is unique due to its specific combination of structural features, including the chlorinated phenoxy group and the prop-2-enyl side chain. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other quinazolinone derivatives.
Properties
IUPAC Name |
3-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-2-7-16-14-17(22)10-11-20(16)26-13-6-5-12-24-15-23-19-9-4-3-8-18(19)21(24)25/h2-4,8-11,14-15H,1,5-7,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQPVOROAGLYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)Cl)OCCCCN2C=NC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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